molecular formula C14H16N4O4S B5487312 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid

4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid

Cat. No. B5487312
M. Wt: 336.37 g/mol
InChI Key: YTXIJZIJCFSVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid, also known as PPS, is a chemical compound that has been studied for its potential applications in scientific research. PPS has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in multiple studies. In

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has also been found to inhibit the activation of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have antioxidant properties and may help to protect against oxidative stress. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has also been found to have analgesic effects and may help to relieve pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its versatility. 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have potential applications in a variety of research areas, making it a useful tool for scientists in multiple fields. However, there are also limitations to using 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in lab experiments. One limitation is that the mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid may have off-target effects, which can complicate data interpretation.

Future Directions

There are many future directions for research on 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the potential use of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is the development of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid and its potential applications in various research areas.
In conclusion, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with potential applications in a variety of scientific research areas. Its synthesis method has been studied and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored. Further research is needed to fully understand the potential of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid in scientific research.

Synthesis Methods

The synthesis of 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid involves several steps, including the reaction of pyridine-3-sulfonyl chloride with piperidine-4-carboxylic acid, followed by the reaction of the resulting compound with 1H-pyrazole-1-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to have potential applications in a variety of scientific research areas, including neuroscience, cancer research, and immunology. In neuroscience, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cancer research, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been found to inhibit the growth of certain types of cancer cells and may have potential applications in cancer treatment. In immunology, 4-(1H-pyrazol-1-yl)-1-(pyridin-3-ylsulfonyl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.

properties

IUPAC Name

4-pyrazol-1-yl-1-pyridin-3-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-13(20)14(18-8-2-7-16-18)4-9-17(10-5-14)23(21,22)12-3-1-6-15-11-12/h1-3,6-8,11H,4-5,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIJZIJCFSVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N2C=CC=N2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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